

# The TYK2 Pseudokinase Domain: A Paradigm Shift in Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Bms-066  |           |
| Cat. No.:            | B1667158 | Get Quote |

An In-depth Technical Guide for Drug Development Professionals

## **Executive Summary**

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a pivotal target in the treatment of various immune-mediated diseases. Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site of the catalytic domain (JH1), a novel and highly successful strategy involves the allosteric inhibition of TYK2 by targeting its regulatory pseudokinase domain (JH2). This approach has overcome the long-standing challenge of achieving selectivity within the JAK family, leading to the development of first-inclass therapeutics with a favorable safety profile. This guide provides a comprehensive overview of the TYK2 pseudokinase domain as a drug target, detailing the underlying signaling pathways, the mechanism of allosteric inhibition, key quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to drug discovery and development in this space.

### Introduction to TYK2 and its Pseudokinase Domain

TYK2 is an intracellular tyrosine kinase that plays a crucial role in the signaling pathways of key cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs). [1][2][3][4][5][6][7] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders.



Structurally, TYK2 is composed of four principal domains: an N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain and an SH2 (Src Homology 2) domain, which are involved in receptor binding, followed by a C-terminal pseudokinase (JH2) domain and a kinase (JH1) domain.[8][9] The tandem arrangement of a catalytically inactive pseudokinase domain and a catalytically active kinase domain is a hallmark of the JAK family.[10]

The JH2 domain, despite lacking phosphotransfer activity, performs a critical regulatory function.[9][10][11] Structural and functional studies have revealed that the JH2 domain maintains the adjacent JH1 kinase domain in an inactive, autoinhibited state.[8][9][12] Upon cytokine-mediated receptor dimerization, a conformational change relieves this inhibition, allowing the JH1 domain to become active. Targeting the JH2 domain with small molecules that stabilize this autoinhibited conformation offers a unique mechanism for allosteric inhibition, providing a path to exquisite selectivity against other JAK family members (JAK1, JAK2, JAK3), whose catalytic domains are highly homologous.[6][8][13][14][15]

## **TYK2-Mediated Signaling Pathways**

TYK2 functions by pairing with other JAKs (JAK1 or JAK2) to transduce signals from cytokine receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) proteins.[16] The binding of a cytokine to its receptor brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for STATs, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

### The IL-23/Th17 Pathway

The IL-23 pathway is fundamental to the pathogenesis of psoriasis and other inflammatory diseases.[16] Signaling through the IL-23 receptor, which requires both TYK2 and JAK2, is critical for the expansion and maintenance of pathogenic Th17 cells.[4] These cells produce pro-inflammatory cytokines, such as IL-17, which drive inflammation.[16]





Figure 1: The IL-23/Th17 Signaling Pathway mediated by TYK2/JAK2.



## The IL-12/Th1 Pathway

IL-12 signaling, also mediated by a TYK2/JAK2 pair, is essential for the differentiation of Th1 cells and the production of IFN-y.[3][4] This pathway plays a significant role in host defense and the pathology of various autoimmune disorders.





Figure 2: The IL-12/Th1 Signaling Pathway mediated by TYK2/JAK2.



## The Type I IFN Pathway

Type I interferons (IFN- $\alpha/\beta$ ) are crucial for antiviral immunity but are also implicated in autoimmune diseases like systemic lupus erythematosus (SLE).[5] Their signaling cascade is mediated by TYK2 paired with JAK1.[4]





Figure 3: The Type I IFN Signaling Pathway mediated by TYK2/JAK1.



## **Quantitative Data on TYK2 Inhibition**

The development of Deucravacitinib (formerly BMS-986165) provides a wealth of data on the successful targeting of the TYK2 pseudokinase domain.[17][18] It is a first-in-class, oral, selective, allosteric TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[1][17]

Table 1: Biochemical Potency and Binding Affinity of

**TYK2 JH2 Inhibitors** 

| Compound                        | Target Domain | Assay Type   | Potency <i>l</i><br>Affinity | Reference |
|---------------------------------|---------------|--------------|------------------------------|-----------|
| Deucravacitinib<br>(BMS-986165) | TYK2 JH2      | Binding (Ki) | 0.02 nM                      | [18]      |
| SHR 2178                        | TYK2 JH2      | Binding (Kd) | 0.34 nM                      | [8]       |
| SHR 8751                        | TYK2 JH2      | Binding (Kd) | 0.032 nM                     | [8]       |
| SHR 9332                        | TYK2 JH2      | Binding (Kd) | 0.04 nM                      | [8]       |
| SHR 2396                        | TYK2 JH2      | Binding (Kd) | 0.029 nM                     | [8]       |
| SHR 0936                        | TYK2 JH2      | Binding (Kd) | 0.0074 nM                    | [8]       |

**Table 2: Functional Selectivity of Deucravacitinib in** 

Cellular Assavs

| Pathway (Primary<br>JAKs) | Cellular Assay<br>Endpoint | Deucravacitinib<br>Selectivity vs.<br>TYK2 | Reference |
|---------------------------|----------------------------|--------------------------------------------|-----------|
| TYK2 (IL-23)              | pSTAT3 in T-cells          | -                                          | [18]      |
| JAK1 (IL-6)               | pSTAT3 in TF-1 cells       | >2000-fold                                 | [13]      |
| JAK2 (EPO)                | pSTAT5 in TF-1 cells       | >2000-fold                                 | [13]      |
| JAK3 (IL-2)               | pSTAT5 in CD3+ T-<br>cells | >100-fold                                  | [13][18]  |





Table 3: Clinical Efficacy of Deucravacitinib in Moderateto-Severe Plaque Psoriasis (Phase 3 POETYK PSO

Trials)

| Endpoint               | Deucravacitini<br>b (6 mg QD)             | Placebo | Apremilast (30<br>mg BID) | Reference |
|------------------------|-------------------------------------------|---------|---------------------------|-----------|
| PASI 75 at Week        | ~59%                                      | ~13%    | ~35%                      | [1]       |
| sPGA 0/1 at<br>Week 16 | ~54%                                      | ~7%     | ~32%                      | [1]       |
| PASI 75 at Week<br>24  | Efficacy<br>improves over 24<br>weeks     | -       | -                         | [1]       |
| Maintained<br>Response | Efficacy<br>maintained<br>through 2 years | -       | -                         | [1]       |

Psoriasis Area and Severity Index (PASI) 75 denotes a ≥75% improvement from baseline. static Physician's Global Assessment (sPGA) 0/1 indicates clear or almost clear skin.

**Table 4: Pharmacodynamic Effects of Deucravacitinib in** 

**Psoriatic Skin (at 16 Weeks)** 

| Inflammatory Marker | Percent Reduction from Baseline | Reference |
|---------------------|---------------------------------|-----------|
| IL-17A              | 47% to 50%                      | [13][16]  |
| IL-19               | 72%                             | [13][16]  |
| Beta-defensin       | 81% to 84%                      | [13][16]  |

# **Key Experimental Protocols**



Reproducible and robust assays are critical for the discovery and characterization of TYK2 pseudokinase inhibitors.

## **Biochemical Assays for Inhibitor Binding and Potency**

This assay is designed to screen for and profile small molecules that bind to the TYK2 JH2 domain by competing with a fluorescently labeled probe.[19][20][21]

- Principle: A fluorescent probe bound to the larger TYK2 JH2 protein rotates slowly, resulting
  in high fluorescence polarization. When a small molecule inhibitor displaces the probe, the
  now-free probe rotates faster, leading to a decrease in polarization.
- Materials:
  - Purified, recombinant human TYK2 JH2 domain.[21]
  - Fluorescently labeled ATP binding site tracer (e.g., JH2 probe 1).[19][21]
  - Assay Buffer.
  - 384-well microplates.[19]
  - Test compounds serially diluted in DMSO.
- Method:
  - Prepare a master mix of TYK2 JH2 protein and the fluorescent probe in assay buffer.
  - Dispense the master mix into the wells of a 384-well plate.
  - Add test compounds or DMSO (for control wells) to the wells.
  - Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
  - Measure the fluorescence polarization signal using a microplate reader capable of FP measurements.
  - Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub>
     value by fitting the data to a dose-response curve.





Figure 4: Workflow for a Fluorescence Polarization (FP) binding assay.

#### Foundational & Exploratory





This protocol measures the inhibitory effect of allosteric JH2 binders on the catalytic activity of the isolated TYK2 JH1 kinase domain.[9]

| • | Principle: This is a fluorescence-based immunoassay that measures the extent of |
|---|---------------------------------------------------------------------------------|
|   | phosphorylation of a synthetic peptide substrate by the kinase.                 |

#### Materials:

- Z'-LYTE™ Kinase Assay Kit (contains peptide substrate, development reagents).
- Purified, recombinant TYK2 JH1 domain.[22]
- ATP.
- Kinase reaction buffer.
- Test compounds.

#### Method:

- Add serially diluted test compounds to the wells of a 384-well plate.
- Prepare a kinase reaction mixture containing the TYK2 JH1 enzyme, the peptide substrate, and ATP in kinase buffer.[9]
- Add the kinase reaction mixture to the wells containing the compounds to initiate the reaction.
- Incubate for 1 hour at room temperature.[9]
- Add the development solution to the wells, which contains antibodies that bind to the phosphorylated or non-phosphorylated peptide, generating a FRET signal.
- Incubate for 1 hour at room temperature.[9]
- Read the fluorescence on a suitable plate reader and calculate the ratio of emission signals to determine the percent phosphorylation and, subsequently, the percent inhibition.



## **Cell-Based Assays for Signaling Inhibition**

This assay measures the ability of a compound to inhibit TYK2-mediated signaling in a cellular context.[22]

| • | Principle: Stimulation of NK-92 cells with IL-12 activates the TYK2/JAK2 pathway, leading to |
|---|----------------------------------------------------------------------------------------------|
|   | the phosphorylation of STAT4. The level of phosphorylated STAT4 (pSTAT4) is quantified to    |
|   | determine the inhibitory activity of a test compound.                                        |

#### Materials:

- NK-92 cell line.
- Recombinant human IL-12.
- Test compounds.
- Lysis buffer.
- Antibodies for pSTAT4 and total STAT4 (for Western blot or ELISA) or fluorescently labeled pSTAT4 antibody (for flow cytometry).

#### Method:

- o Culture NK-92 cells to the appropriate density.
- Pre-treat the cells with serially diluted test compounds or DMSO vehicle for 30 minutes.
- Stimulate the cells with a pre-determined concentration of IL-12.
- After a short incubation period (e.g., 15-30 minutes), stop the reaction and lyse the cells.
- Quantify the levels of pSTAT4 and total STAT4 using a suitable method (e.g., Western blot, ELISA, or intracellular flow cytometry).
- Normalize pSTAT4 levels to total STAT4 or a housekeeping protein and calculate the IC₅o value.





Figure 5: General workflow for a cell-based phospho-STAT assay.

## **Structural Biology**



Determining the high-resolution crystal structure is essential for understanding the mechanism of inhibition and for structure-based drug design.[12]

 Principle: A purified protein-inhibitor complex is induced to form a highly ordered, threedimensional crystal lattice. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein-ligand complex.

#### Method Outline:

- Protein Expression and Purification: Express a construct of the human TYK2
  pseudokinase-kinase domains (e.g., residues 566–1187) in a suitable system, such as
  insect cells.[23][24] Purify the protein to homogeneity using chromatography techniques.
- Complex Formation: Incubate the purified protein with a molar excess of the inhibitor to ensure saturation of the binding site.
- Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using vapor diffusion methods (sitting or hanging drop) to identify conditions that yield diffraction-quality crystals.
- Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
- Structure Solution and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known structure), and build and refine the atomic model of the TYK2-inhibitor complex.[12]

#### **Conclusion and Future Outlook**

The TYK2 pseudokinase domain has been unequivocally validated as a therapeutic target. The strategy of allosteric inhibition through the JH2 domain represents a landmark achievement in kinase drug discovery, enabling the development of highly selective inhibitors that avoid the off-target effects associated with pan-JAK inhibition.[15][25] The clinical success of Deucravacitinib in psoriasis has paved the way for its investigation in other immune-mediated diseases, including psoriatic arthritis, lupus, and inflammatory bowel disease.[6][26]



The field is rapidly evolving, with several next-generation TYK2 inhibitors in various stages of clinical development. [25][27][28] Future research will focus on further refining selectivity, optimizing pharmacokinetic properties, and expanding the therapeutic application of this class of drugs to address a wider spectrum of inflammatory and autoimmune conditions. The continued exploration of the TYK2 pseudokinase domain promises to deliver more innovative and targeted therapies for patients with significant unmet medical needs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 7. revvity.com [revvity.com]
- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 10. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. go.drugbank.com [go.drugbank.com]

#### Foundational & Exploratory





- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 17. Deucravacitinib Wikipedia [en.wikipedia.org]
- 18. selleckchem.com [selleckchem.com]
- 19. amsbio.com [amsbio.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. researchgate.net [researchgate.net]
- 25. biopharmadive.com [biopharmadive.com]
- 26. researchgate.net [researchgate.net]
- 27. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]
- 28. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- To cite this document: BenchChem. [The TYK2 Pseudokinase Domain: A Paradigm Shift in Selective Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667158#tyk2-pseudokinase-domain-as-a-drug-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com